

Spectroscopic data (NMR, IR, MS) of DL-Methioninol for identification

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Compound of Interest

Compound Name: *DL-Methioninol*

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Spectroscopic Identification of DL-Methioninol: A Technical Guide


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic identification of **DL-Methioninol**. While publicly accessible, comprehensive spectroscopic data (NMR, IR, MS) for **DL-Methioninol** is not readily available in standard databases, this document outlines the expected spectral characteristics based on its chemical structure, detailed experimental protocols for acquiring the necessary data, and a generalized workflow for spectroscopic analysis.

Introduction to DL-Methioninol

DL-Methioninol is the alcohol analog of the essential amino acid DL-methionine. It is characterized by the presence of a primary alcohol group in place of the carboxylic acid functionality. This structural difference significantly influences its chemical and physical properties, as well as its spectroscopic signatures.

Chemical Information:

Property	Value
Chemical Name	(±)-2-Amino-4-(methylthio)-1-butanol
CAS Number	16720-80-2[1]
Molecular Formula	C ₅ H ₁₃ NOS[1]
Molecular Weight	135.23 g/mol [1]
Structure	 Chemical structure of DL-Methioninol

Predicted Spectroscopic Data

Based on the structure of **DL-Methioninol**, the following spectral characteristics are anticipated. These are predictions and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The chemical shifts (δ) are predicted to be in the following approximate regions:

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-S-CH ₃	2.0 - 2.2	singlet (s)	3H
-CH ₂ -S-	2.5 - 2.7	triplet (t)	2H
-CH ₂ -CH-	1.6 - 1.9	multiplet (m)	2H
-CH(NH ₂)	3.0 - 3.3	multiplet (m)	1H
-CH ₂ OH	3.4 - 3.7	multiplet (m)	2H
-NH ₂	Variable (broad)	singlet (s)	2H
-OH	Variable (broad)	singlet (s)	1H

^{13}C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
-S-CH ₃	15 - 20
-CH ₂ -S-	30 - 35
-CH ₂ -CH-	35 - 40
-CH(NH ₂)	50 - 55
-CH ₂ OH	60 - 65

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
N-H stretch (amine)	3300 - 3500	Medium, Broad (two bands)
C-H stretch (alkane)	2850 - 3000	Medium to Strong
N-H bend (amine)	1590 - 1650	Medium
C-O stretch (primary alcohol)	1000 - 1075	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ion	Expected m/z	Notes
[M+H] ⁺	136.08	Molecular ion peak (positive ion mode)
[M] ^{+•}	135.07	Molecular ion peak (electron ionization)
Fragments	Various	Loss of H ₂ O, NH ₃ , CH ₃ S, etc.

Experimental Protocols

To obtain definitive spectroscopic data for **DL-Methioninol**, the following experimental procedures are recommended.

Sample Preparation

- NMR: Dissolve approximately 5-10 mg of **DL-Methioninol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will affect the chemical shifts of labile protons (-OH, -NH₂).
- IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization.

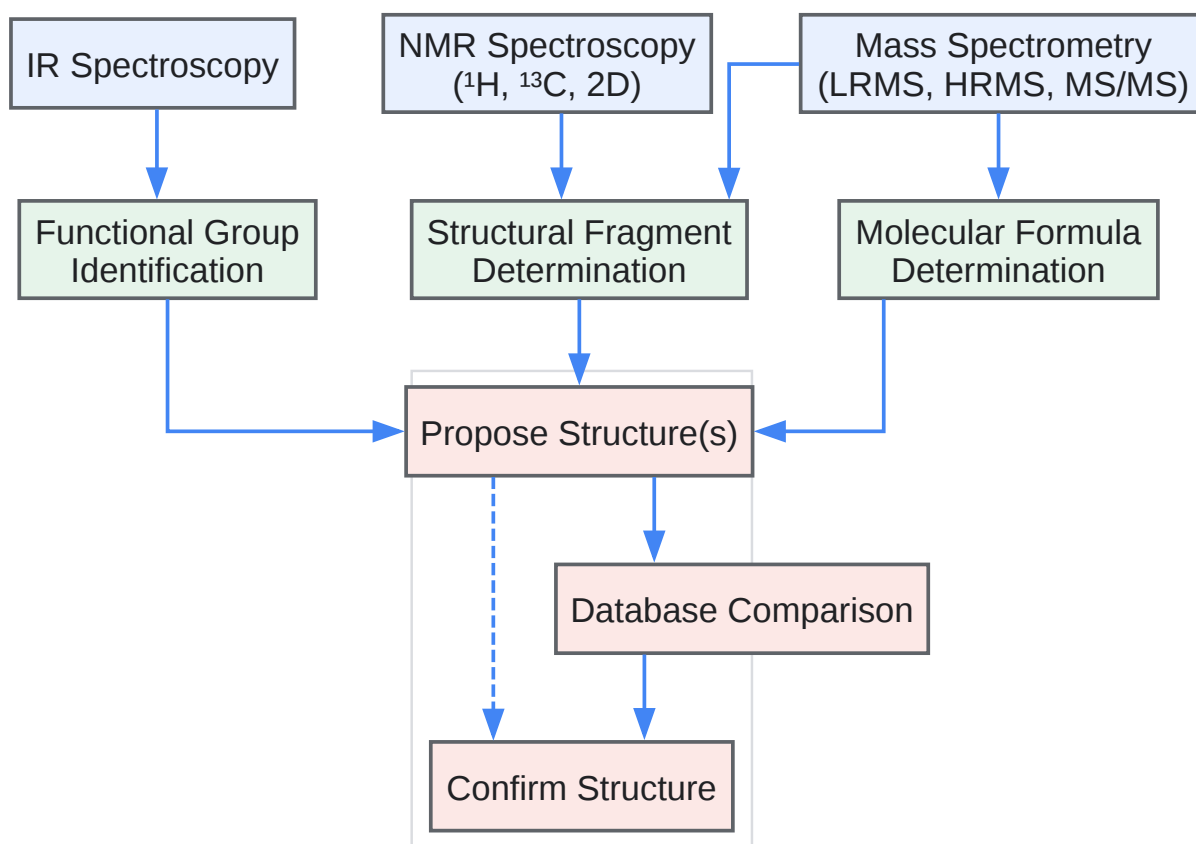
Instrumentation and Data Acquisition

- NMR Spectroscopy:
 - Instrument: A 300 MHz or higher field NMR spectrometer.
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- IR Spectroscopy:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
 - Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Perform a background scan prior to the sample scan.
- Mass Spectrometry:
 - Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
 - Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification of an unknown compound using spectroscopic techniques.



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Caption: A generalized workflow for compound identification using NMR, IR, and MS.

Conclusion

The definitive spectroscopic identification of **DL-Methioninol** requires the acquisition of experimental NMR, IR, and MS data. This guide provides the expected spectral features based on its known chemical structure and outlines the necessary experimental protocols to obtain and interpret this data. For researchers in drug development and other scientific fields, following these procedures will enable the unambiguous confirmation of the structure and purity of **DL-Methioninol**, ensuring the reliability of subsequent research.

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References

- 1. scbt.com [scbt.com]
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